molecular formula C12H24Cl2N2 B1464658 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride CAS No. 1187933-16-9

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride

Cat. No. B1464658
M. Wt: 267.24 g/mol
InChI Key: UVOYKBGEDSAAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride (CAS Number: 1187933-16-9) is a chemical compound with the following properties:



  • IUPAC Name : 1-(3-cyclohexen-1-ylmethyl)-4-piperidinamine dihydrochloride.

  • Molecular Weight : 267.24 g/mol.

  • Physical Form : White solid.



Molecular Structure Analysis

The molecular formula of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is C12H24Cl2N2 . Its structure consists of a piperidine ring with a cyclohexenylmethyl substituent. The dihydrochloride salt form ensures water solubility and stability.



Chemical Reactions Analysis

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride may participate in various chemical reactions, including amidation, alkylation, and cyclization. These reactions could lead to the formation of derivatives or modifications of the parent compound.



Physical And Chemical Properties Analysis


  • Melting Point : Not available.

  • Boiling Point : Not available.

  • Solubility : Soluble in water due to its dihydrochloride salt form.

  • Stability : Stable under standard conditions.


Safety And Hazards

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is not currently associated with specific safety hazards. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Consult the provided MSDS for detailed safety information.


Future Directions

Future research could focus on:



  • Investigating its pharmacological properties and potential therapeutic applications.

  • Exploring its interactions with biological targets.

  • Developing synthetic routes for derivatives with improved properties.


For more technical details, you can refer to the Sigma-Aldrich product page.


Please note that the availability and pricing of this compound may vary, and further scientific studies are essential to unlock its full potential. 🧪🔬


properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h1-2,11-12H,3-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYKBGEDSAAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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